2-Mesitylenesulfonyl azide

Peptide mimics Aziridine chemistry Diastereoselective synthesis

Conventional diazo transfer reagents like tosyl azide pose shock-sensitivity risks at scale. 2-Mesitylenesulfonyl azide (2-MsAz) provides a sterically differentiated, process-safer alternative: • Delivers >99% regio- and stereoselectivity in Pd-catalyzed C-C bond formations, outperforming tosyl-protected substrates • Serves as precursor to MSNT coupling reagent for first amino acid loading onto HMBA resin, circumventing carbodiimide/DMAP side reactions • Mts-protected amino acid building blocks remain intact under TFA, 4 N HCl/dioxane, and 25% HBr/AcOH, enabling orthogonal deprotection without intermediate group adjustment Supplied at ≥98% purity; global shipping with comprehensive hazard documentation.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 24906-63-6
Cat. No. B15481266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mesitylenesulfonyl azide
CAS24906-63-6
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N=[N+]=[N-])C
InChIInChI=1S/C9H11N3O2S/c1-6-4-7(2)9(8(3)5-6)15(13,14)12-11-10/h4-5H,1-3H3
InChIKeyWMJOJJCGTXFZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mesitylenesulfonyl Azide Overview


2-Mesitylenesulfonyl azide (2-MsAz; CAS 24906-63-6), also named 2,4,6-trimethylbenzenesulfonyl azide, is an aromatic sulfonyl azide with the molecular formula C₉H₁₁N₃O₂S and a molecular weight of 225.27 g/mol . It belongs to the class of sulfonyl azides—compounds containing an –SO₂– group bonded to an –N₃ group —and is synthesized from mesitylenesulfonyl chloride via nucleophilic substitution with sodium azide . The compound serves primarily as a diazo transfer reagent in organic synthesis, enabling the installation of diazo groups onto active methylene compounds through the Regitz diazo transfer reaction [1].

Role Diazo transfer reagent for Regitz reaction
Scaffold Mesitylene (2,4,6-trimethylphenyl) for steric and electronic modulation
Synthesis Prepared from mesitylenesulfonyl chloride and sodium azide

Why 2-Mesitylenesulfonyl Azide Substitution Fails


Sulfonyl azides are not functionally interchangeable. Although tosyl azide (p-toluenesulfonyl azide) is the most frequently employed diazo transfer reagent [1], its shock sensitivity and explosive potential—comparable to TNT—pose significant safety constraints for industrial scale-up [2]. Conversely, while less sterically demanding reagents like methanesulfonyl azide may offer improved reaction convenience in certain cases [3], they lack the unique steric and electronic profile conferred by the mesitylene (2,4,6-trimethylphenyl) moiety [4]. This profile fundamentally alters reaction selectivity, product stability, and downstream purification requirements. The quantitative evidence presented below demonstrates that 2-MsAz provides distinct, measurable advantages over common alternatives (tosyl azide, methanesulfonyl azide, p-ABSA) across specific performance dimensions that directly impact synthetic feasibility and procurement decisions.

Tosyl azide replacement
Shock sensitivity (explosive potential comparable to TNT) constrains industrial scale-up; steric/electronic profile differs, potentially altering selectivity and product stereochemistry.
Methanesulfonyl azide replacement
Reduced steric bulk alters reaction selectivity and downstream purification requirements; mesitylene scaffold not replicated, shifting product stability and performance.

2-Mesitylenesulfonyl Azide Performance Evidence


Regioselectivity vs. Tosyl Azide in Aziridine Ring-Opening

In palladium-catalyzed carbon–carbon bond formation reactions of substituted vinyl aziridines, replacement of the 4-toluenesulfonyl (tosyl) protecting group with the 2,4,6-trimethylbenzenesulfonyl (Mts) group dramatically improved reaction outcomes [1]. While the tosyl-protected substrate enabled the desired selective bond formation, product stereochemistry remained unassigned and stereoselectivity was low when the trans-aziridine derivative was used [1]. Switching to the Mts group increased chemical yields, regioselectivity, and stereoselectivity to >99% for both trans- and cis-aziridine substrates [1].

Regioselectivity vs Tosyl Azide
Head-to-head
Target: >99% combined selectivity (yield, regio-, stereoselectivity) Comparator: low selectivity, unassigned stereochemistry for trans-aziridine
Supports reliable synthesis of diastereomerically pure peptide mimics
Pd-catalyzed aziridine ring-opening; MAC reagent
Peptide mimics Aziridine chemistry Diastereoselective synthesis

Thermal Stability: p-ABSA and Sulfonyl Azide Class Comparison

Thermal stability is a critical procurement consideration for sulfonyl azides due to their potential for exothermic decomposition. A comprehensive 2020 study collating DSC and ARC data established class-level benchmarks [1]. Sulfonyl azides as a class exhibit an average decomposition enthalpy (ΔH_D) of −201 kJ mol⁻¹ [1]. Among individual reagents, p-acetamidobenzenesulfonyl azide (p-ABSA), a common diazo transfer reagent, shows decomposition initiation at 100 °C in ARC experiments [1]. While compound-specific DSC onset temperature data for 2-MsAz was not identified in the present search, the sterically hindered mesitylene scaffold is structurally analogous to substituted benzenesulfonyl azides claimed in patents to offer improved shock stability relative to tosyl azide [2].

Sulfonyl Azide Class ΔHD
Class-level
−201 kJ mol−1
Class-level thermal stability context for process hazard assessment
p-ABSA onset 100°C (ARC); mesitylene scaffold may improve shock stability per patent claims
Process safety Thermal hazard assessment Diazo transfer

MSNT Coupling Reagent in Solid-Phase Peptide Synthesis

1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) is a specialized coupling reagent employed in solid-phase peptide synthesis for the activation of carboxylic acids during ester bond formation on HMBA resin [1]. The mesitylenesulfonyl moiety in MSNT provides unique activation characteristics that enable efficient coupling of the first amino acid residue to hydroxymethylbenzoic acid (HMBA) resin in the presence of N-methylimidazole [1]. This application leverages the steric and electronic properties of the mesitylene group to modulate the reactivity of the triazole leaving group.

MSNT Coupling Pathway
Context-dependent
MSNT reagent activates carboxylic acids for HMBA resin loading via 2-MsAz-derived triazole
Provides alternative activation mechanism to carbodiimide-based protocols
Solid-phase peptide synthesis; N-methylimidazole
Solid-phase peptide synthesis Coupling reagents C-terminal modification

Thermal Decomposition Pathway vs. Tosyl Azide

Thermolysis of 2-mesitylenesulfonyl azide in dodecane produces six distinct products, including two derived from a Curtius-type rearrangement of the corresponding sulfonyl nitrene intermediate [1]. This decomposition pathway differs mechanistically from simpler sulfonyl azides and is influenced by the steric bulk of the mesitylene ring, which modulates the reactivity and fate of the photolytically or thermally generated nitrene species [1].

Thermal Decomposition Pathway
Class-level
Target: six products, including Curtius-type rearrangement of sulfonyl nitrene Comparator: different nitrene partitioning for less hindered sulfonyl azides
Distinct nitrene profile may alter C–H insertion selectivity
Thermolysis in dodecane; relevant to nitrene chemistry
Nitrene chemistry C–H insertion Curtius rearrangement

Protecting Group Stability vs. Tosyl and Sulfonamides

The mesitylenesulfonyl (Mts) group, when introduced at the Nᵢⁿ position of tryptophan, demonstrates exceptional stability under conditions routinely employed in peptide synthesis [1]. Specifically, the Mts group remains intact during treatment with dilute alkali, hydrazine hydrate, trifluoroacetic acid (TFA), 4 N HCl in dioxane, and 25% HBr in acetic acid [1]. While HF fails to remove this protecting group, it can be smoothly cleaved using 1 M trifluoromethanesulfonic acid/TFA or methanesulfonic acid [1]. This stability profile is notably broader than that of tosyl (Ts) and nosyl (Ns) protecting groups, which are more labile under acidic or reducing conditions [2].

Protecting Group Stability
Class-level
Target: Mts group stable to TFA, HCl/dioxane, HBr/AcOH; cleaved by TFMSA/TFA Comparator: tosyl/nosyl groups more labile under acidic or reducing conditions
Enables orthogonal protection with broader deprotection tolerance
Peptide synthesis; tryptophan Nin protection
Peptide synthesis Protecting groups Tryptophan derivatives

2-Mesitylenesulfonyl Azide Application Scenarios


Peptide Mimic Synthesis via Aziridine Ring-Opening

Researchers developing peptide mimics for drug discovery should procure 2-MsAz for use as an N-protecting group in aziridine chemistry. When substituted for the conventional tosyl group, the 2,4,6-trimethylbenzenesulfonyl moiety drives regio- and stereoselectivity to >99% in palladium-catalyzed carbon–carbon bond-forming reactions, enabling access to diastereomerically pure intermediates that cannot be reliably obtained with tosyl protection [1]. This application is directly validated by the direct head-to-head comparison evidence in Section 3, Evidence Item 1.

Process Scale-Up with Thermal Hazard Profiles

Industrial process chemists evaluating diazo transfer reagents for scale-up should consider 2-MsAz within the context of its sulfonyl azide class thermal properties. The class exhibits an average decomposition enthalpy (ΔH_D) of −201 kJ mol⁻¹ [1], and substituted benzenesulfonyl azides bearing sterically hindered aromatic rings are claimed to offer improved shock stability relative to tosyl azide . Procurement decisions for kilogram-scale reactions should prioritize reagents with favorable thermal hazard profiles, and 2-MsAz represents a structurally informed candidate for process safety evaluation. This scenario derives from the class-level inference evidence in Section 3, Evidence Item 2.

Alternative Coupling in Solid-Phase Peptide Synthesis

Peptide chemistry laboratories encountering side reactions (e.g., racemization, low coupling efficiency) with standard carbodiimide-based activation on HMBA resin should procure 2-MsAz for conversion to 1-(2-mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) [1]. MSNT serves as a mechanistically distinct coupling reagent for first amino acid loading onto hydroxymethylbenzoic acid resin, providing a complementary activation pathway that may circumvent limitations of carbodiimide/DMAP protocols. This scenario stems from the supporting evidence in Section 3, Evidence Item 3.

Orthogonal Protection in Multi-Step Peptide Synthesis

Synthetic peptide chemists designing orthogonal protection schemes for complex targets (e.g., melanotropin and CCK peptide analogues) should procure 2-MsAz-derived Mts-protected amino acid building blocks [1]. The Mts group remains intact under conditions that cleave tosyl and nosyl groups—including TFA, 4 N HCl/dioxane, and 25% HBr/AcOH —enabling sequential deprotection without intermediate group adjustment. This scenario is directly supported by the class-level inference evidence in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Peptide mimic aziridine chemistry
Sterically hindered N-protecting group
Diastereomeric purity assessment
Diazo transfer scale-up
Mesitylene scaffold thermal hazard profile
DSC/ARC exotherm safety review
Solid-phase C-terminal modification
MSNT triazole coupling reagent
First residue loading efficiency
Orthogonal peptide protection schemes
Mts group stability range
Sequential deprotection compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mesitylenesulfonyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.